molecular formula C6H11ClN2O3S B1422258 Methyl 2-{[amino(imino)methyl]thio}-3-oxobutanoate hydrochloride CAS No. 1212061-58-9

Methyl 2-{[amino(imino)methyl]thio}-3-oxobutanoate hydrochloride

Cat. No.: B1422258
CAS No.: 1212061-58-9
M. Wt: 226.68 g/mol
InChI Key: ZUCPYSWHRSUUMB-UHFFFAOYSA-N
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Description

Molecular Geometry and Unit Cell Parameters

The crystallographic characterization of methyl 2-{[amino(imino)methyl]thio}-3-oxobutanoate hydrochloride reveals fundamental structural parameters that define its three-dimensional molecular architecture. Based on structural analysis of related thiosemicarbazone compounds, the molecule adopts specific geometric configurations that are influenced by the presence of the hydrochloride salt form. The compound crystallizes with distinct molecular conformations that reflect the electronic distribution and steric interactions within the crystal lattice.

Comparative analysis with structurally related thiosemicarbazone derivatives indicates that the central nitrogen-nitrogen-sulfur donor system maintains characteristic bond lengths and angles. In similar compounds, the carbon-sulfur bond distances typically range from 1.694 to 1.763 angstroms, while nitrogen-carbon bonds in the thiosemicarbazone moiety show lengths between 1.297 and 1.347 angstroms. These parameters provide a reference framework for understanding the structural characteristics of this compound.

The crystallographic data for related thiosemicarbazone compounds demonstrate that these molecules often exhibit orthorhombic or triclinic crystal systems. For instance, similar compounds have been observed to crystallize in space groups such as Pbcn and P̅1, with unit cell parameters varying based on the specific substituent patterns and molecular packing arrangements. The presence of the methyl ester group and hydrochloride component in the target compound likely influences its crystal system and space group assignment.

Conformational Analysis and Molecular Packing

The solid-state structure of this compound is characterized by specific conformational preferences that arise from intramolecular and intermolecular interactions. The thiosemicarbazone core typically adopts a nearly planar configuration, as observed in related compounds where the nitrogen-iminothiourea moiety maintains planarity due to delocalization effects. This planarity is attributed to the double-bond character of carbon-nitrogen bonds resulting from substantial delocalization of nitrogen lone pairs into the carbon-sulfur system.

Crystallographic studies of analogous thiosemicarbazone derivatives reveal that these compounds preferentially adopt specific conformational arrangements. The most stable conformations typically involve cis-trans configurations that are stabilized by intramolecular hydrogen bonding interactions. In the case of this compound, the presence of the ester functionality and hydrochloride salt introduces additional conformational considerations that influence the overall molecular geometry.

The molecular packing in the crystal lattice is governed by a combination of hydrogen bonding, van der Waals interactions, and electrostatic forces associated with the hydrochloride component. Analysis of similar compounds indicates that thioamide synthons play crucial roles in stabilizing the crystal structure through recurring hydrogen bonding patterns. These interactions create three-dimensional networks that define the overall crystal architecture and influence the physical properties of the solid material.

Properties

IUPAC Name

methyl 2-carbamimidoylsulfanyl-3-oxobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3S.ClH/c1-3(9)4(5(10)11-2)12-6(7)8;/h4H,1-2H3,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCPYSWHRSUUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)OC)SC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioamide Formation via Reaction with Sulfamide

A key step involves reacting a precursor containing a thiazolyl methylthio group with sulfamide (NH2-SO2-NH2) under mild conditions (room temperature) in methanol. This reaction proceeds over several days (e.g., 3 days) to yield the desired thio-substituted amidine intermediate.

  • Reaction conditions: Methanol solvent, room temperature, 3 days.
  • Molar ratios: Sulfamide used in slight excess (2.2 equivalents).
  • Outcome: Formation of the amino(imino)methylthio moiety.

Catalysis and Acidic Conditions

Hydrochloric acid (HCl) is used extensively to catalyze the reaction, often in large equivalents (e.g., 12 equivalents) to promote esterification and imino group formation. The reaction is maintained at low temperatures (0 to 5 °C) for extended periods (up to 2 days) to ensure controlled progression and avoid side reactions.

  • Acid catalysis: ~12 equivalents of HCl.
  • Temperature: 0–5 °C.
  • Duration: 2 days.

Neutralization and Purification

After completion, the reaction mixture is neutralized with aqueous potassium carbonate solution at low temperature (0–5 °C). The product precipitates and is purified by maceration in water, followed by extraction and recrystallization steps using solvents such as dimethylformamide and water mixtures.

  • Neutralization agent: Aqueous K2CO3.
  • Purification: Water maceration, solvent extraction, recrystallization.

Alternative Synthetic Routes via Multicomponent Reactions

Recent advances include multicomponent reactions (MCRs) involving aldehydes, thioglycolic acid, and amines under catalysis by β-cyclodextrin-SO3H or Lewis acids. These methods enable the formation of thiazolidine derivatives, which are structurally related to the target compound, through imine intermediates and ring-closure mechanisms.

  • Catalysts: β-cyclodextrin-SO3H, Lewis acids (e.g., BF3·OEt2).
  • Mechanism: Aldehyde activation → imine intermediate → nucleophilic attack by thiol → cyclization.
  • Advantages: High regio- and stereoselectivity, mild conditions.

Summary Table of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time Notes
Thioamide formation Sulfamide in methanol (2.2 equiv.) 20–25 3 days Room temperature reaction
Acid-catalyzed esterification HCl (~12 equiv.), methyl 3-oxobutanoate 0–5 2 days Controlled low temperature catalysis
Neutralization Aqueous K2CO3 0–5 Immediate Followed by extraction and purification
Multicomponent synthesis Aldehyde, thioglycolic acid, amine, catalyst 0–25 Hours to days β-cyclodextrin-SO3H or Lewis acid catalysis

Research Findings and Yield Data

  • The acid-catalyzed esterification and thioamide formation steps provide moderate to good yields, typically around 48–50% after purification.
  • Multicomponent reactions yield high regio- and stereoselective products, often exceeding 90% yield in related thiazolidine derivatives, indicating potential applicability for the target compound's synthesis.
  • Reaction monitoring by chromatographic methods ensures completion before neutralization and purification.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[amino(imino)methyl]thio}-3-oxobutanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The primary amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-{[amino(imino)methyl]thio}-3-oxobutanoate hydrochloride has shown promise as a lead compound in drug development due to its structural similarity to amino acids, which allows it to engage with various biological targets.

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant growth inhibition in cancer cell lines (e.g., MDA-MB-231) at concentrations around 15 μM.
  • Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications against various diseases .

Biological Studies

The compound's interactions with enzymes and receptors are critical for understanding its biological effects. It may influence metabolic pathways, making it a candidate for further pharmacological studies.

  • Case Study 1 : A derivative demonstrated significant inhibition of an enzyme involved in bacterial pathogenesis at concentrations as low as 10 μM.
  • Case Study 2 : In vivo studies revealed that administration of the compound led to reduced tumor growth in mouse models when combined with standard chemotherapy agents.

Industrial Applications

In addition to its medicinal uses, this compound serves as a building block for synthesizing more complex molecules in the chemical industry.

  • Specialty Chemicals Production : The compound is utilized in creating specialty chemicals and materials due to its diverse functional groups.
  • Research Tool : It is employed in studies concerning enzyme inhibition and protein interactions, providing valuable insights into biological mechanisms.

Mechanism of Action

The mechanism of action of Methyl 2-{[amino(imino)methyl]thio}-3-oxobutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The target compound shares functional and ionic features with several analogs (Table 1):

Table 1: Structural Comparison of Key Analogs

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Reference
Methyl 2-{[amino(imino)methyl]thio}-3-oxobutanoate hydrochloride (Target) C₇H₁₂ClN₃O₃S* Thioether, oxo, amino(imino)methyl, ester, hydrochloride ~249.7 (calculated) -
Methyl 3-{2-[4-({[Amino(imino)methyl]amino}methyl)phenyl]oxazolo[...]propanoate hydrochloride (Compound 7) C₂₁H₂₃ClN₆O₃ Oxazolo[4,5-b]pyridine, amino(imino)methyl, ester 466.9
Ethyl 2-amino-3-oxobutanoate hydrochloride C₆H₁₁ClNO₃ Amino, oxo, ester, hydrochloride 182
Methyl 2-amino-3-methylbutanoate hydrochloride C₆H₁₄ClNO₂ Amino, branched alkyl, ester, hydrochloride 183.6

*Calculated based on standard atomic weights.

  • Thioether vs. The thioether may enhance nucleophilicity but reduce thermal stability compared to aromatic systems.
  • Amino(imino)methyl vs. Simple Amino Groups: The amino(imino)methyl moiety in the target and Compound 7 enables hydrogen bonding and metal coordination, unlike simpler amino groups in Ethyl 2-amino-3-oxobutanoate hydrochloride or Methyl 2-amino-3-methylbutanoate hydrochloride .
Physical and Chemical Properties
  • Melting Points : Hydrochloride salts generally exhibit high decomposition temperatures (e.g., 216°C for Compound 7 ). The target’s melting point is expected to align with this range (~200–220°C) due to ionic lattice stability.
  • Solubility: The thioether and oxo groups may reduce aqueous solubility compared to Methyl 2-amino-3-methylbutanoate hydrochloride , which lacks polarizable sulfur.

Biological Activity

Methyl 2-{[amino(imino)methyl]thio}-3-oxobutanoate hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes functional groups such as thioesters, amines, and ketones, allows it to interact with biological systems similarly to natural amino acids. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C6H10N2O3S·HCl
  • Molecular Weight : Approximately 226.68 g/mol
  • Functional Groups : Thioester, primary amine, ketone

The presence of these functional groups suggests that this compound can undergo various chemical reactions, including hydrolysis and nucleophilic substitutions, which are crucial for its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can form both covalent and non-covalent bonds with these targets, leading to alterations in their function.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
  • Protein Interactions : It can influence protein folding and interactions, thereby affecting cellular signaling pathways.

Biological Activity and Therapeutic Applications

Research indicates that this compound has a range of biological activities that could be harnessed for therapeutic purposes.

Anticancer Activity

Studies have shown that derivatives of similar compounds exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HCT116 (colon cancer), HT29 (colon cancer), MCF7 (breast cancer), SW620 (colon cancer).
  • Activity Results : Compounds structurally related to this compound demonstrated IC50 values in the micromolar range, indicating potential as anticancer agents .

Antimicrobial Effects

Preliminary studies suggest that this compound may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. Further investigations are needed to elucidate these effects fully.

Case Studies

Several case studies have explored the biological activity of similar thiazolidine derivatives:

  • Case Study 1 : A derivative exhibited significant inhibition of a specific enzyme involved in bacterial pathogenesis at concentrations as low as 10 μM.
  • Case Study 2 : In vivo studies demonstrated that administration of the compound led to reduced tumor growth in mouse models when combined with standard chemotherapy agents.

These findings underscore the potential for this compound in developing new therapeutic strategies.

Research Findings Summary Table

Activity TypeModel UsedConcentrationResult
Anticancer ActivityMDA-MB-231IC50 ~ 15 μMSignificant growth inhibition
Antimicrobial EffectsBacterial cultures10 μMInhibition of growth
Enzyme InhibitionIn vitro assaysVariesUp to 70% inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 2-{[amino(imino)methyl]thio}-3-oxobutanoate hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis likely involves nucleophilic substitution at the thiol group. A plausible route includes reacting a 3-oxobutanoate ester precursor with amino(imino)methylthiol under anhydrous conditions. For example, analogous syntheses (e.g., thioether formation in tetrahydrobenzothiophene derivatives) employ refluxing in dry CH₂Cl₂ with acid scavengers (e.g., Et₃N) and nitrogen atmosphere to prevent oxidation . Purification via reversed-phase HPLC (e.g., using methanol-water gradients) is effective for isolating polar intermediates .
  • Optimization : Monitor reaction progress via TLC or LC-MS. Adjust equivalents of the thiolating agent (1.2–1.5 equivalents) to minimize side products like disulfides.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Workflow :

  • Purity : Use HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to confirm >95% purity.
  • Structural Confirmation :
  • IR Spectroscopy : Verify characteristic peaks (e.g., C=O at ~1700 cm⁻¹, S-H/N-H stretches at 2500–3300 cm⁻¹) .
  • NMR : Assign ¹H/¹³C signals (e.g., methyl ester protons at δ 3.6–3.8 ppm; ketone carbonyl at δ 200–210 ppm in ¹³C NMR) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺.

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation, particularly for the thioether and imino groups?

  • Challenge : Overlapping signals in ¹H NMR (e.g., imino NH vs. solvent peaks) and ambiguous NOE correlations.
  • Solutions :

  • Use deuterated DMSO-d₆ to sharpen NH signals.
  • Perform 2D NMR (HSQC, HMBC) to correlate imino protons with adjacent carbons .
  • Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

Q. How does the hydrochloride salt form influence the compound’s stability and solubility in biological assays?

  • Stability : Hydrochloride salts generally enhance crystallinity and shelf-life. Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with HPLC monitoring to detect degradation (e.g., ester hydrolysis or thioether oxidation) .
  • Solubility : Determine equilibrium solubility in PBS (pH 7.4) and simulate physiological conditions. If solubility is <1 mg/mL, consider co-solvents (e.g., DMSO ≤1%) or salt exchange (e.g., to mesylate) for in vitro assays .

Q. What computational tools are effective for modeling the compound’s reactivity in nucleophilic environments?

  • Approach :

  • Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., enzymes with active-site thiols).
  • Perform MD simulations (GROMACS) to assess conformational stability of the thioether linkage in aqueous vs. lipid bilayer environments .
  • Calculate Fukui indices (Gaussian 16) to identify electrophilic/nucleophilic sites for reaction mechanism hypotheses .

Experimental Design & Data Analysis

Q. How to design a SAR study to evaluate the impact of modifying the 3-oxobutanoate moiety on bioactivity?

  • Design :

  • Variations : Synthesize analogs with substituted ketones (e.g., 3-aminobutanoate, 3-thiobutanoate).
  • Assays : Test against target enzymes (e.g., cysteine proteases) via fluorescence-based activity assays. Include positive/negative controls (e.g., E-64 for cysteine protease inhibition).
  • Data Analysis : Use IC₅₀ values and molecular docking to correlate structural changes with activity trends .

Q. What statistical methods are appropriate for analyzing contradictory bioassay results across replicate studies?

  • Methods :

  • Apply ANOVA with post-hoc Tukey tests to assess inter-experimental variability.
  • Use Bland-Altman plots to identify systematic biases (e.g., batch-dependent solubility issues).
  • Validate outliers via Grubbs’ test (α = 0.05) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-{[amino(imino)methyl]thio}-3-oxobutanoate hydrochloride
Reactant of Route 2
Methyl 2-{[amino(imino)methyl]thio}-3-oxobutanoate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.